molecular formula C10H8Cl2O2 B7966050 1-(2,3-Dichlorophenyl)cyclopropanecarboxylic Acid

1-(2,3-Dichlorophenyl)cyclopropanecarboxylic Acid

Cat. No.: B7966050
M. Wt: 231.07 g/mol
InChI Key: BNXNFHFQCVDYHS-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorophenyl)cyclopropanecarboxylic Acid is an organic compound with the molecular formula C10H8Cl2O2 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dichlorophenyl)cyclopropanecarboxylic Acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2,3-dichlorophenylacetic acid with diazomethane, which results in the formation of the cyclopropane ring. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to handle the hazardous diazomethane reagent safely. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dichlorophenyl)cyclopropanecarboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylates, while reduction can produce alcohols.

Scientific Research Applications

1-(2,3-Dichlorophenyl)cyclopropanecarboxylic Acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropane-containing compounds.

    Biology: The compound can be used to study the effects of cyclopropane derivatives on biological systems.

    Industry: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,3-Dichlorophenyl)cyclopropanecarboxylic Acid involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring can confer rigidity to the molecule, affecting its binding affinity and specificity. The dichlorophenyl group can participate in hydrophobic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

  • 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic Acid
  • 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic Acid
  • 1-(2,5-Dichlorophenyl)cyclopropanecarboxylic Acid

Comparison: 1-(2,3-Dichlorophenyl)cyclopropanecarboxylic Acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities, making it a valuable tool in research and development.

Properties

IUPAC Name

1-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O2/c11-7-3-1-2-6(8(7)12)10(4-5-10)9(13)14/h1-3H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXNFHFQCVDYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=C(C(=CC=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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